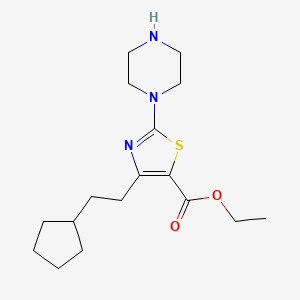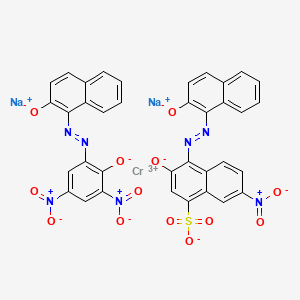
Chromate(2-), (1-((2-(hydroxy-kappaO)-3,5-dinitrophenyl)azo-kappaN1)-2-naphthalenolato(2-)-kappaO)(3-(hydroxy-kappaO)-4-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-7-nitro-1-naphthalenesulfonato(3-))-, disodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromate(2-), (1-((2-(hydroxy-kappaO)-3,5-dinitrophenyl)azo-kappaN1)-2-naphthalenolato(2-)-kappaO)(3-(hydroxy-kappaO)-4-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-7-nitro-1-naphthalenesulfonato(3-))-, disodium is a complex organic-inorganic compound It is characterized by its intricate structure, which includes multiple azo groups, nitro groups, and hydroxyl groups coordinated to a chromate ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the preparation of intermediate azo compounds and their subsequent coordination to the chromate ion. The reaction conditions often require precise control of pH, temperature, and the use of specific solvents to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions. The use of automated systems to monitor and adjust reaction parameters would be essential to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The chromate ion can participate in redox reactions, potentially altering the oxidation state of the compound.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The azo groups can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amine derivatives, while oxidation could lead to the formation of different chromate species.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a reagent for various analytical techniques, including spectrophotometry, due to its distinct color changes under different conditions.
Biology
In biology, it may be used as a staining agent for microscopy, helping to visualize specific cellular components.
Medicine
Industry
In industry, this compound could be used in the manufacturing of dyes and pigments, given its vibrant color and stability.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves its ability to interact with various molecular targets. The azo groups can form stable complexes with metal ions, while the nitro and hydroxyl groups can participate in hydrogen bonding and other interactions. These properties make it useful in a range of applications, from analytical chemistry to materials science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chromate(2-), (1-((2-(hydroxy-kappaO)-3,5-dinitrophenyl)azo-kappaN1)-2-naphthalenolato(2-)-kappaO): A simpler version of the compound with fewer functional groups.
Chromate(2-), (1-((2-(hydroxy-kappaO)-3,5-dinitrophenyl)azo-kappaN1)-2-naphthalenolato(2-)-kappaO)(3-(hydroxy-kappaO)-4-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-7-nitro-1-naphthalenesulfonato(3-))-, monosodium: A similar compound with a different counterion.
Uniqueness
The uniqueness of Chromate(2-), (1-((2-(hydroxy-kappaO)-3,5-dinitrophenyl)azo-kappaN1)-2-naphthalenolato(2-)-kappaO)(3-(hydroxy-kappaO)-4-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-7-nitro-1-naphthalenesulfonato(3-))-, disodium lies in its complex structure, which provides a range of functional groups that can interact with various molecular targets. This makes it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
70236-55-4 |
|---|---|
Molekularformel |
C36H18CrN7O13S.2Na C36H18CrN7Na2O13S |
Molekulargewicht |
886.6 g/mol |
IUPAC-Name |
disodium;chromium(3+);1-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalen-2-olate;7-nitro-3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H13N3O7S.C16H10N4O6.Cr.2Na/c24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30;21-14-6-5-9-3-1-2-4-11(9)15(14)18-17-12-7-10(19(23)24)8-13(16(12)22)20(25)26;;;/h1-10,24-25H,(H,28,29,30);1-8,21-22H;;;/q;;+3;2*+1/p-5 |
InChI-Schlüssel |
SQDZSVAEYJUKHA-UHFFFAOYSA-I |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3[O-])S(=O)(=O)[O-])[N+](=O)[O-])[O-].[Na+].[Na+].[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


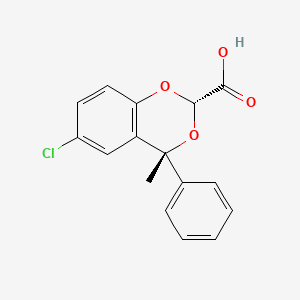
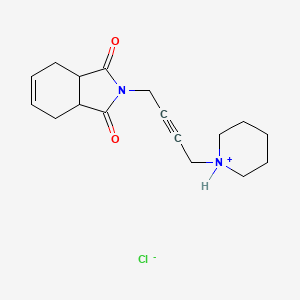
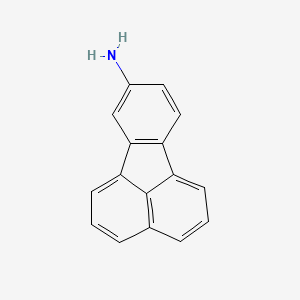

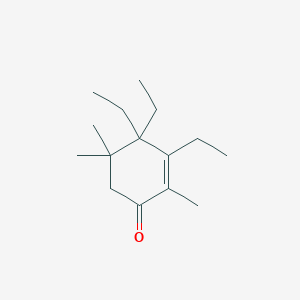

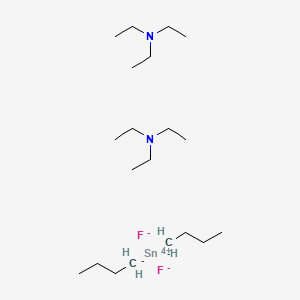
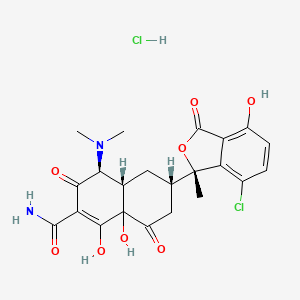
![Benzoic acid, 5-[[4-[[[4-[[2,6-diamino-3-methyl-5-[(4-sulfophenyl)azo]phenyl]azo]phenyl]amino]carbonyl]phenyl]azo]-2-hydroxy-](/img/structure/B13766139.png)

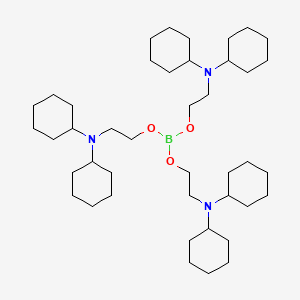
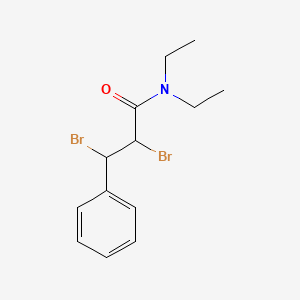
![3H-Indolium, 2-[2-[(4-ethoxyphenyl)amino]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B13766155.png)
